N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core structure. The compound features a methyl group at the 1-position of the triazole ring, a 4-oxo functional group, and an acetamide side chain linked to a 3-ethylphenyl substituent.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-14-7-6-8-15(11-14)21-18(26)12-24-16-9-4-5-10-17(16)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLIUSVSMHEQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C13H14N6O
- Molecular Weight : 266.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that derivatives of quinoxaline and triazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, quinoxaline derivatives have been noted for their ability to inhibit Mycobacterium tuberculosis by up to 100% in vitro .
- Anticancer Properties : Quinoxaline derivatives have demonstrated promising results in anticancer studies. A series of quinoxaline compounds were tested against multiple cancer cell lines (e.g., MCF7 for breast cancer and NCI-H460 for lung cancer), revealing significant cytotoxic effects . Specifically, compounds with a triazole moiety have been linked to enhanced anticancer activity due to their ability to interact with cellular pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar quinoxaline derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
Case Study 1: Antimicrobial Activity
A study on quinoxaline derivatives highlighted their effectiveness against various pathogens. The derivatives showed inhibition rates ranging from 70% to 100% against selected bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In a recent study involving a series of quinoxaline derivatives, researchers observed that certain modifications led to increased potency against cancer cell lines. For example, one derivative exhibited an IC50 value of 0.5 µM against MCF7 cells . This suggests that structural modifications can significantly enhance the anticancer effects of quinoxaline-based compounds.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with similar triazoloquinoxaline derivatives, focusing on substituent variations and their physicochemical implications.
Substituent Variations on the Phenyl Ring
Key phenyl-substituted analogs include:
*Note: The molecular formula and weight of the target compound are estimated based on structural analogs .
- Electronic Effects: Chlorine (electron-withdrawing) vs.
Substituent Variations on the Triazolo Ring
Alkyl chain modifications on the triazole ring impact steric bulk and solubility:
- Propyl and isopropyl groups may limit conformational flexibility .
- Synthetic Accessibility : Methyl and ethyl substituents are simpler to introduce via alkylation reactions compared to bulkier groups like isopropyl .
Comparative Physicochemical Data
A summary of molecular properties for select analogs:
*logP values estimated using fragment-based methods.
- Hydrogen Bonding: Acetylphenyl derivatives (e.g., ) exhibit increased H-bond donors/acceptors, enhancing solubility in polar solvents.
Research Findings and Implications
Chlorophenyl vs. Ethylphenyl Analogs : Chlorine substituents improve crystallinity and stability, while ethyl groups enhance bioavailability in hydrophobic environments .
Triazolo Alkyl Chain Length : Methyl and ethyl substituents are optimal for balancing activity and synthetic feasibility in lead optimization .
Trifluoromethyl Derivatives : Compounds like demonstrate enhanced metabolic stability due to the CF₃ group, a valuable trait in drug design.
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions. Key steps include:
- Core Formation : Cyclization of precursors (e.g., quinoxaline or triazole intermediates) under reflux conditions with catalysts like triethylamine (TEA) .
- Functionalization : Introducing substituents (e.g., the 3-ethylphenyl group) via nucleophilic substitution or coupling reactions. Chloroacetyl chloride is commonly used for acetamide formation, requiring precise stoichiometry to avoid side products .
- Purification : Recrystallization from solvents like ethanol-DMF mixtures or pet-ether improves purity .
- Monitoring : TLC is critical for tracking reaction progress and minimizing byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural validation:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups, aromatic protons) and confirms acetamide linkage .
- HRMS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns .
- IR : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the oxo-triazoloquinoxaline moiety) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Accelerated degradation tests at 40–60°C to simulate long-term storage .
- Light Exposure : UV-Vis spectroscopy to monitor photodegradation, especially for the triazoloquinoxaline core .
- Humidity : Karl Fischer titration to measure hygroscopicity and hydrolysis susceptibility .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina model interactions between the triazoloquinoxaline core and enzyme active sites (e.g., ATP-binding pockets in kinases) .
- QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to validate docking predictions .
Q. What strategies resolve contradictions in reported biological activities across studies (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .
- Structural Analogs : Compare activity of derivatives (e.g., replacing the 3-ethylphenyl group with fluorophenyl) to identify pharmacophores .
- Off-Target Profiling : Use kinome-wide screens or proteomics to identify unintended interactions .
Q. How does the electron-withdrawing nature of the triazoloquinoxaline core influence reactivity in further derivatization?
- Methodological Answer :
- Electrophilic Substitution : The electron-deficient core directs reactions to electron-rich positions (e.g., para to the acetamide group) .
- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in DMF) for aryl boronic acid coupling .
- Table : Example Reactivity under Different Conditions
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 72–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | 65–78 |
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (e.g., TEA volume, reflux time) to minimize batch variability .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm compound identity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
